molecular formula C10H14O4 B1330764 (2,4,6-Trimethoxyphenyl)methanol CAS No. 61040-78-6

(2,4,6-Trimethoxyphenyl)methanol

Cat. No.: B1330764
CAS No.: 61040-78-6
M. Wt: 198.22 g/mol
InChI Key: CFXXBVNHYJQNKS-UHFFFAOYSA-N
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Description

(2,4,6-Trimethoxyphenyl)methanol is a phenolic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trimethoxyphenyl)methanol can be achieved through various methods. One common approach involves the reaction of 2,4,6-trimethoxybenzaldehyde with a reducing agent such as sodium borohydride in an alcohol solvent . The reaction is typically carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and purification, such as recrystallization and chromatography, are likely employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trimethoxyphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: Substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines can replace the methoxy groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,4,6-Trimethoxyphenyl)methanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research has shown that derivatives of this compound exhibit significant pharmacological activities, making it a candidate for drug development.

    Industry: The compound is used in the production of polymers and other industrial materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2,4,6-Trimethoxyphenyl)methanol involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . The compound also affects signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): This compound is similar in structure but contains a phosphine group instead of a methanol group.

    2,4,6-Trimethoxybenzaldehyde: This compound is a precursor in the synthesis of (2,4,6-Trimethoxyphenyl)methanol and shares similar chemical properties.

Uniqueness

This compound is unique due to its combination of three methoxy groups and a methanol group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2,4,6-trimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXXBVNHYJQNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345198
Record name (2,4,6-Trimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61040-78-6
Record name (2,4,6-Trimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of (2,4,6-trimethoxyphenyl)methanol contribute to the stability of its derived carbenium ions?

A1: The abstract highlights the remarkable stability of both tris(2,4,6-trimethoxyphenyl)carbenium [] and bis(2,4,6-trimethoxyphenyl)carbenium [] salts. This stability can be attributed to the presence of the 2,4,6-trimethoxyphenyl (Φ′) groups. The three methoxy groups (-OCH3) on each phenyl ring provide significant electron donation through resonance. This electron donation stabilizes the positive charge on the carbenium ion, making it less reactive than typical carbenium ions.

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